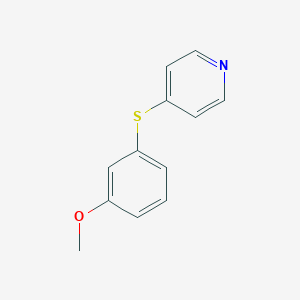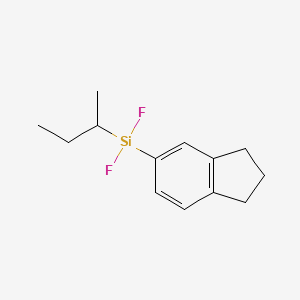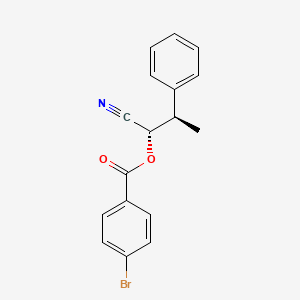
4-(3-Methoxyphenyl)sulfanylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)sulfanylpyridine is an organic compound characterized by a pyridine ring substituted with a 3-methoxyphenyl group and a sulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)sulfanylpyridine typically involves the reaction of 3-methoxythiophenol with 4-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Methoxyphenyl)sulfanylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)sulfanylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)sulfanylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 4-(4-Methoxyphenyl)sulfanylpyridine
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines
Comparison: 4-(3-Methoxyphenyl)sulfanylpyridine is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and binding properties. Compared to 4-(4-Methoxyphenyl)sulfanylpyridine, the 3-methoxy derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .
Propriétés
Numéro CAS |
646511-35-5 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-14-10-3-2-4-12(9-10)15-11-5-7-13-8-6-11/h2-9H,1H3 |
Clé InChI |
BEEUFMRPMBNRFN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12602197.png)
![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)

![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)



![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)

